

An In-depth Technical Guide to the Physicochemical Properties of Oxysophocarpine

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Compound of Interest

Compound Name: Oxysophocarpine

Cat. No.: B1681056

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Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysophocarpine (OSC) is a quinolizidine alkaloid predominantly extracted from plants of the Sophora genus, such as *Sophora flavescens* Ait and *Sophora alopecuroides*.^{[1][2]} As an active pharmacological compound, it has garnered significant attention for its diverse biological activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer properties.^{[2][3]} This document provides a comprehensive overview of the core physicochemical properties of **Oxysophocarpine**, detailed experimental protocols for their determination, and visualizations of its interactions with key biological signaling pathways. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of **Oxysophocarpine** as a potential therapeutic agent.

Physicochemical Properties

The fundamental physicochemical characteristics of **Oxysophocarpine** are summarized in the table below. These properties are critical for understanding its behavior in biological systems and for the formulation of drug delivery systems.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₂₂ N ₂ O ₂	[4][5][6]
Molecular Weight	262.35 g/mol	[2][4][5][6]
CAS Number	26904-64-3	[4][5]
IUPAC Name	(1R,2R,9S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.0 ² , ⁷ .0 ¹³ , ¹ 7]heptadec-4-en-6-one	[5]
Physical Form	Crystalline solid	[3]
pKa	6.5	[7][8]
Solubility (Water)	40 mg/mL[4], 52 mg/mL[1], 5 mg/mL (PBS, pH 7.2)[3]	[1][3][4]
Solubility (DMSO)	28 mg/mL[4], 52 mg/mL[1], 1 mg/mL[3]	[1][3][4]
Solubility (Ethanol)	52 mg/mL[1], 10 mg/mL[3]	[1][3]
SMILES	C1C[C@H]2CN3--INVALID-LINK--[C@@H]4[C@H]2--INVALID-LINK--(CCC4)[O-]	[5]
InChI	InChI=1S/C15H22N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h1,7,11-13,15H,2-6,8-10H2/t11-,12+,13+,15-,17?/m0/s1	[5]
InChIKey	QMGGMESMCJCABO-LHDIFFHYSA-N	[5]

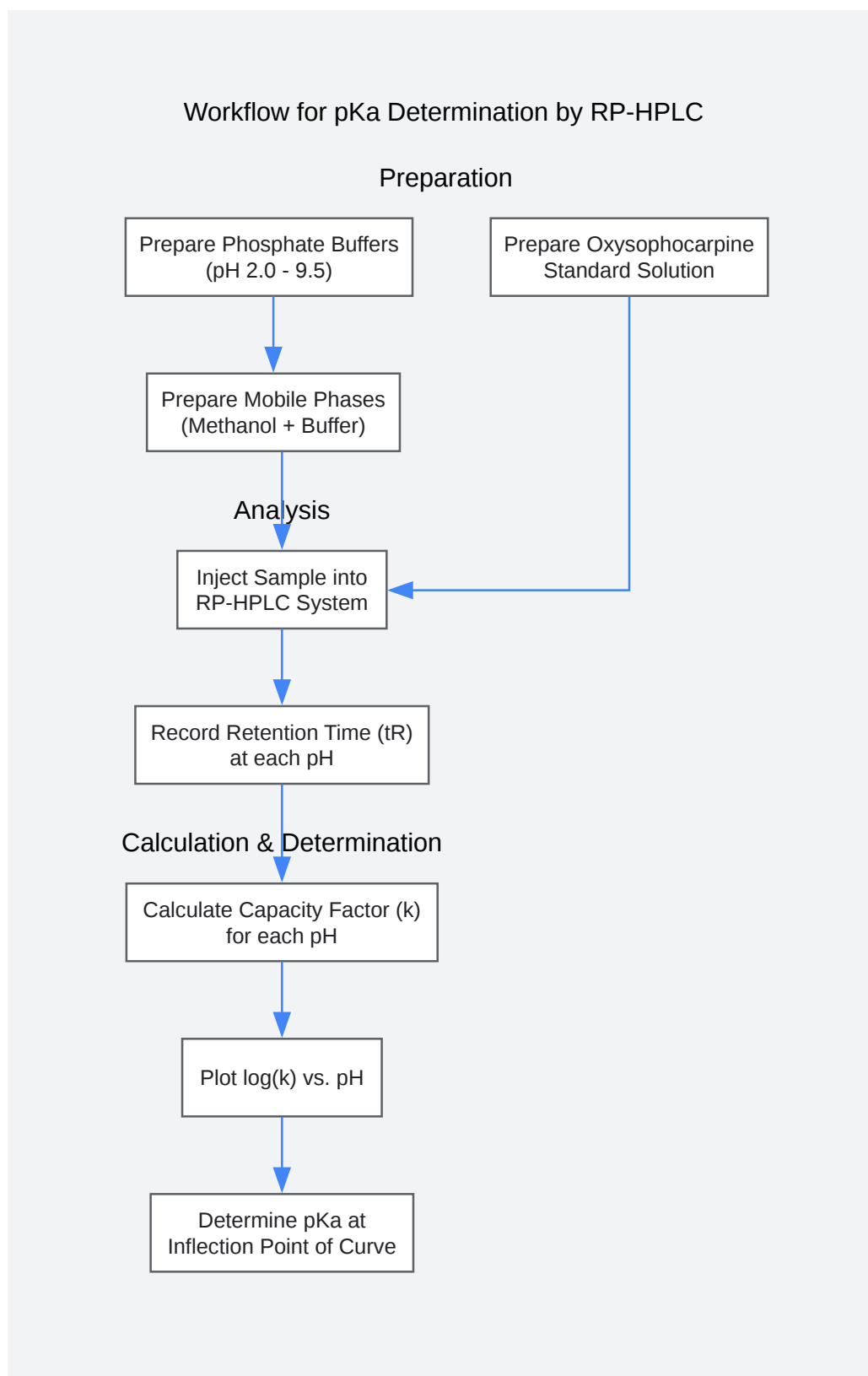
Experimental Protocols

Determination of pKa by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The ionization constant (pKa) of **Oxysophocarpine** can be determined using an RP-HPLC method that relies on the relationship between the capacity factor (k) and the pH of the mobile phase.^{[7][8]}

Methodology:

- **Preparation of Buffers:** A series of phosphate buffers with pH values ranging from 2.0 to 9.5 are prepared using 0.01 mol/L sodium dihydrogen phosphate, 0.01 mol/L disodium hydrogen phosphate, and 0.01 mol/L phosphoric acid.^[7]
- **Chromatographic System:** An HPLC system equipped with a C18 column is used.
- **Mobile Phase Preparation:** The mobile phase consists of a mixture of methanol (MeOH) and the prepared phosphate buffers. The effect of the organic modifier is assessed by varying the MeOH concentration (e.g., from 10% to 20% v/v).^[7]
- **Sample Analysis:** A standard solution of **Oxysophocarpine** is injected into the HPLC system for each mobile phase pH. The retention time is recorded.
- **Calculation of Capacity Factor (k):** The capacity factor is calculated for each pH value using the formula: $k = (t_R - t_0) / t_0$, where t_R is the retention time of **Oxysophocarpine** and t_0 is the column dead time.
- **pKa Determination:** A plot of pH versus the logarithm of the capacity factor (log k) is generated. The pKa value corresponds to the pH at the inflection point of the resulting sigmoidal curve.^[7] For **Oxysophocarpine**, the experimental pKa value obtained through this method is 6.5.^{[7][8]}



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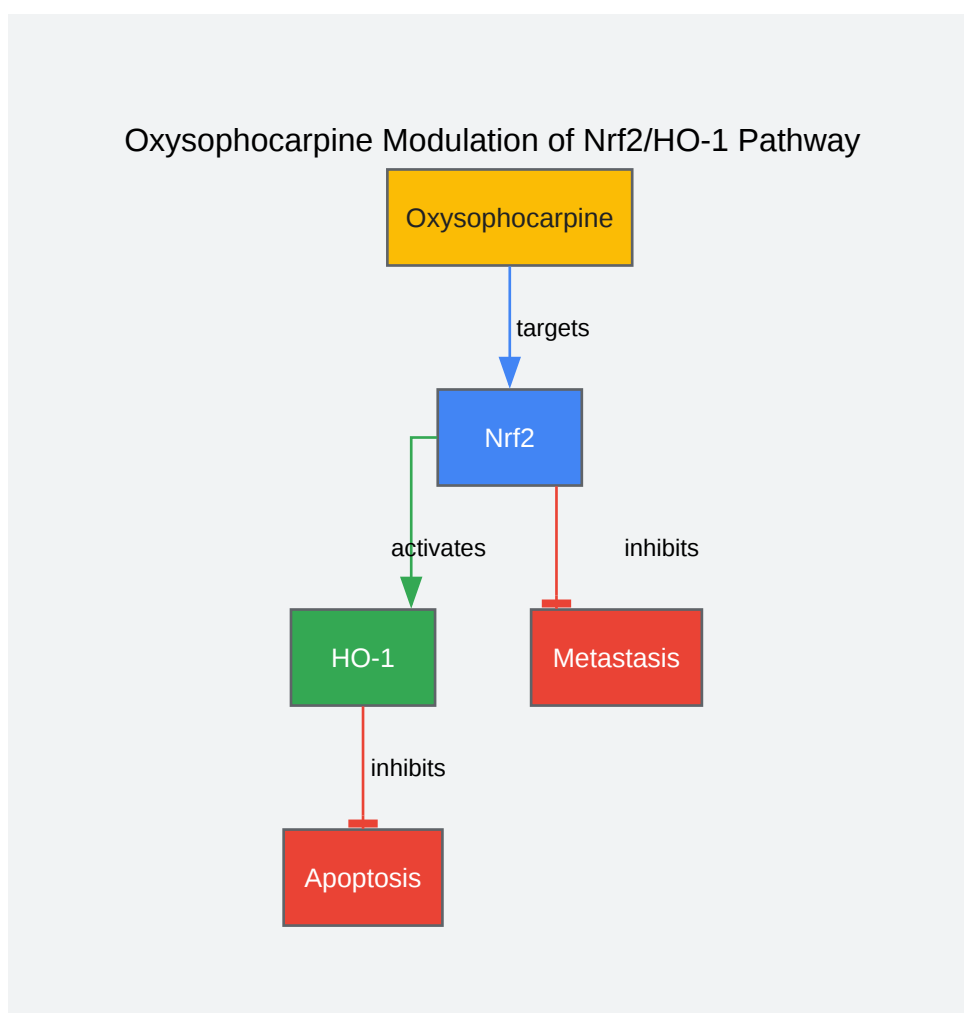
Caption: Workflow for pKa Determination by RP-HPLC.

Signaling Pathways Modulated by Oxysophocarpine

Oxysophocarpine exerts its pharmacological effects by modulating several key intracellular signaling pathways. These interactions are central to its therapeutic potential in various disease models.

Nrf2/HO-1 Pathway

Oxysophocarpine has been shown to inhibit the growth and metastasis of oral squamous cell carcinoma by targeting the Nrf2/HO-1 axis.[1] It also provides neuroprotective effects by regulating this pathway to inhibit apoptosis in neuronal cells.[9]

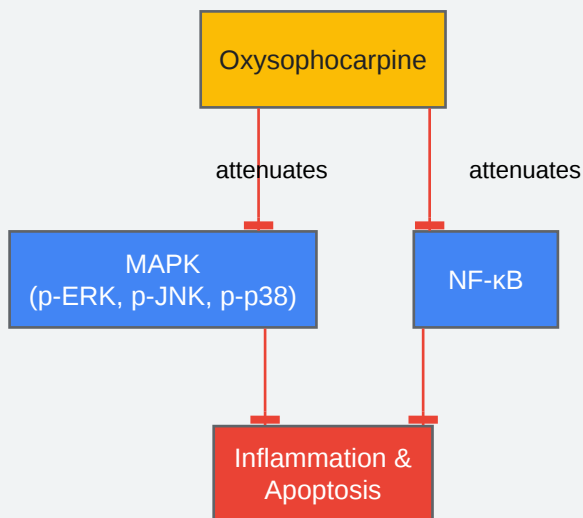


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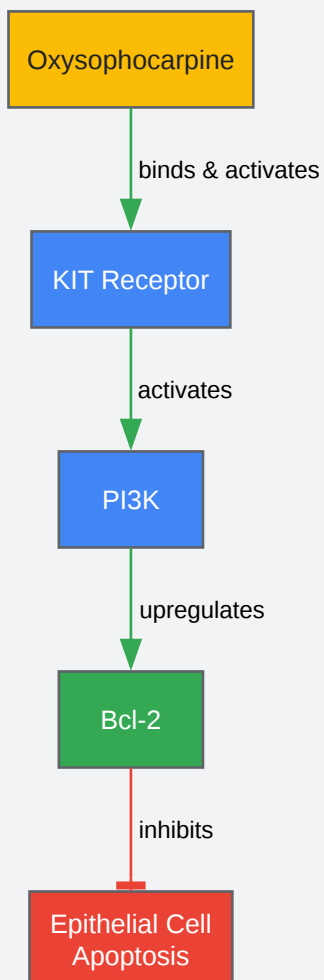
Caption: **Oxysophocarpine** Modulation of the Nrf2/HO-1 Pathway.

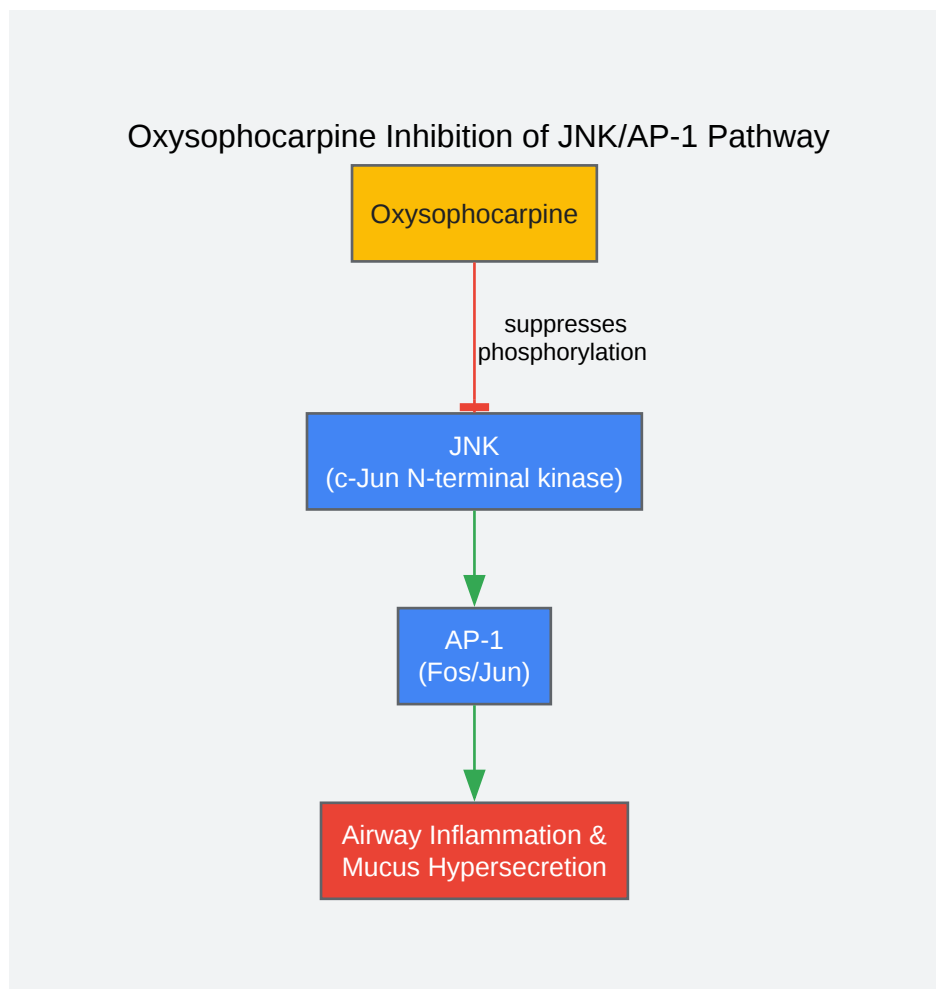
MAPK and NF- κ B Pathways

OSC protects against apoptosis and inflammatory responses by attenuating the MAPK and NF- κ B signaling pathways.^[1] It has been observed to down-regulate the expression of inflammatory factors in hippocampal neurons by modulating the MAPK pathway.^{[10][11]}

Oxysophocarpine Attenuation of MAPK/NF- κ B Pathways

Oxysophocarpine Regulation of KIT/PI3K/Bcl-2 Pathway





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